1-Fluoro-2-iodoethene
Description
Significance of Vicinal Halogenated Ethenes in Synthetic Methodologies
Vicinal dihalides, organic compounds bearing two halogen atoms on adjacent carbons, are valuable intermediates in organic synthesis. wikipedia.org They serve as precursors for the formation of alkenes through dehalogenation and can undergo various addition and elimination reactions to introduce diverse functional groups. wikipedia.orgnih.gov In the context of 1-fluoro-2-iodoethene, the term "vicinal" refers to the arrangement of the fluorine and iodine atoms on adjacent carbons of the double bond. This specific arrangement is key to its synthetic utility.
The presence of two different halogens with disparate electronic properties and reactivities is particularly advantageous. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. gold-chemistry.org This differential reactivity allows for the selective functionalization of the iodine-bearing carbon while leaving the fluorine atom intact, a crucial feature for the synthesis of fluorinated target molecules.
Historical Context of Fluoro-Iodo Alkene Studies
The study of organofluorine compounds has a rich history, with the first synthesis of a fluoroaromatic compound dating back to the late 19th century. nih.gov The development of methods for introducing fluorine into organic molecules has been a continuous area of research, driven by the unique properties that fluorine imparts, such as enhanced metabolic stability and altered electronic characteristics. nih.gov
Early methods for the synthesis of fluoro-iodo alkanes often involved the addition of iodine monofluoride (IF) to alkenes. organic-chemistry.org While iodine monofluoride itself is unstable, it can be generated in situ from the reaction of iodine with reagents like silver(I) fluoride (B91410) or iodine trifluoride. wikipedia.org The addition of IF to acetylene, for instance, provides a direct route to this compound. The stereochemical outcome of this addition, whether syn or anti, has been a subject of investigation, influencing the isomeric composition of the resulting product. manac-inc.co.jp
Research Landscape and Broader Implications for Organofluorine Chemistry
The field of organofluorine chemistry has witnessed significant advancements, with a particular focus on the development of new fluorination reagents and methodologies. researchgate.net Fluorinated alkenes, in particular, are recognized as important building blocks for the synthesis of a wide range of fluorinated systems with applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net
This compound sits (B43327) at the intersection of several key areas of modern organic synthesis. Its ability to participate in a variety of cross-coupling reactions makes it a valuable tool for the construction of complex carbon skeletons. The resulting fluorinated products often exhibit unique biological activities and physical properties, making this line of research highly relevant to drug discovery and materials science. The stereoselective synthesis of either the (E)- or (Z)-isomer of this compound is a critical aspect of its utility, as the stereochemistry of the double bond is often retained in subsequent reactions, directly impacting the three-dimensional structure of the final product. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
2353-82-4 |
|---|---|
Molecular Formula |
C2H2FI |
Molecular Weight |
171.94 g/mol |
IUPAC Name |
1-fluoro-2-iodoethene |
InChI |
InChI=1S/C2H2FI/c3-1-2-4/h1-2H |
InChI Key |
UBWJYLSNGVHRSE-UHFFFAOYSA-N |
Canonical SMILES |
C(=CI)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Fluoro 2 Iodoethene
Direct Halogenation Approaches for 1-Fluoro-2-iodoethene
Direct halogenation methods offer a straightforward approach to the synthesis of this compound, typically involving the addition of iodine to a pre-existing fluoroalkene.
Iodination of Halogenated Ethene Precursors
The direct iodination of a halogenated ethene precursor, specifically vinyl fluoride (B91410), represents a primary route to this compound. One patented method describes the production of 1-halo-1-iodoethanes through the reaction of a vinyl halide with hydrogen iodide in the presence of an iodine-releasing catalyst. google.com While the patent primarily details the synthesis using vinyl chloride, it explicitly states that the process is equally applicable to vinyl fluoride to produce 1-fluoro-1-iodoethane. google.com The reaction is typically conducted at temperatures ranging from -75 °C to 100 °C, with a preferred range of -50 °C to -45 °C, and can be carried out in a suitable reaction vessel over a period of 1 to 5 hours. google.com The catalyst can be an organic iodide, an inorganic iodide (such as KI, NaI, or LiI), or molecular iodine itself. google.com
The electrophilic addition of an iodine species to an alkene is a fundamental reaction in organic synthesis. mdpi.comnih.gov In the context of producing 2-fluoroalkyl iodides, an iodine-mediated fluorination of alkenes has been reported using molecular iodine and a hydrogen fluoride-pyridine complex in the presence of an oxidant like potassium persulfate. organic-chemistry.org This suggests that an electrophilic iodine species is a key intermediate in the addition across the double bond. organic-chemistry.org
Stereocontrol in this compound Synthesis
The stereochemical outcome of the synthesis of this compound, resulting in either the (E) or (Z) isomer, is a critical consideration. The stereospecificity of reactions involving vinyl halides is often influenced by the reaction mechanism. For instance, copper-catalyzed halide exchange reactions of vinyl bromides with potassium iodide to form vinyl iodides have been shown to proceed stereospecifically. organic-chemistry.org
In the context of related syntheses, the addition of interhalogen compounds to alkynes can be stereoselective. For example, the iodo-fluorination of alkynes with an electrophilic iodine reagent tends to produce E-selective iodofluoroalkenes. organic-chemistry.org Conversely, indirect methods, such as those proceeding through vinyl iodonium (B1229267) salts, can offer high stereoselectivity for the Z-isomer. organic-chemistry.org The specific stereochemical control in the direct iodination of vinyl fluoride would likely depend on the precise reaction conditions and the nature of the iodinating species.
Indirect Synthetic Pathways for this compound
Indirect methods provide alternative routes to this compound, often involving multiple steps and offering greater control over the final product's structure.
Multi-Step Approaches to this compound
Multi-step syntheses can be designed to construct this compound from various starting materials. One notable indirect route involves the use of (Z)-β-fluoro-vinyl iodonium salts. These salts can be synthesized with high stereoselectivity from alkynes in a single step using a silver(I)-catalyzed process. organic-chemistry.org Subsequent nucleophilic substitution of the iodonium group with iodide can then yield the corresponding Z-1,2-iodofluoro alkene in high yield. organic-chemistry.org This two-step sequence provides a reliable method for accessing the (Z)-isomer of this compound and related derivatives. organic-chemistry.org
Another potential multi-step approach is through halogen exchange reactions. The Finkelstein reaction, which involves the exchange of a halogen for an iodide using an alkali metal iodide like sodium iodide in acetone, is a classic method for preparing iodoalkanes. ncert.nic.in While less common for vinyl halides, copper-catalyzed versions of this reaction have been developed that allow for the stereospecific conversion of vinyl bromides to vinyl iodides. organic-chemistry.org A similar strategy could potentially be employed starting from a suitable bromo- or chloro-fluoroethene precursor. Furthermore, fluoroalkanes, which are generally unreactive towards alkali iodides, can undergo halogen exchange with iodotrimethylsilane (B154268) to yield iodoalkanes. manac-inc.co.jp
Strategies for Isotopic Labeling of this compound
The introduction of a radioactive isotope, such as fluorine-18 (B77423) (¹⁸F), into the this compound structure is of great interest for applications in positron emission tomography (PET). htct.com.br The synthesis of isotopically labeled compounds often requires specialized multi-step procedures.
A common strategy for ¹⁸F-labeling is through nucleophilic substitution on a suitable precursor. For the synthesis of the saturated analog, 1-[¹⁸F]fluoro-2-iodoethane, a method has been developed involving the reaction of 1,2-diiodoethane (B146647) with [¹⁸F]fluoride. htct.com.br This reaction can be carried out using different methods to prepare the [¹⁸F]fluoride for reaction, including trapping on a QMA cartridge followed by elution, or by azeotropic drying of the aqueous [¹⁸F]fluoride solution. htct.com.br The reaction conditions, such as heating time and the choice of phase-transfer catalyst (e.g., tetraethylammonium (B1195904) bicarbonate), can significantly influence the radiochemical yield. htct.com.br
For the synthesis of 1-[¹⁸F]fluoro-2-iodoethene, a multi-step approach would likely be necessary. This could involve the radiosynthesis of a labeled precursor, followed by further chemical modification to introduce the iodine and the double bond. For example, one could envision the synthesis of a suitable vinyl precursor containing a leaving group that can be displaced by [¹⁸F]fluoride. Subsequent iodination would then yield the desired product. The development of such radiosynthetic routes is crucial for enabling the use of this compound as a potential PET imaging agent. nih.govelsevierpure.com
Chemical Reactivity and Reaction Mechanisms of 1 Fluoro 2 Iodoethene
Electrophilic and Nucleophilic Reactions of the Carbon-Carbon Double Bond in 1-Fluoro-2-iodoethene
The reactivity of the double bond in this compound is significantly influenced by the presence of two different halogen atoms, which impart distinct electronic properties to the molecule.
Addition Reactions: Stereoselectivity and Regioselectivity
Addition reactions to alkenes involve the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. masterorganicchemistry.com In the case of an unsymmetrical alkene like this compound, the regioselectivity and stereoselectivity of these additions are critical considerations.
Electrophilic Addition: Alkenes, being electron-rich due to the π bond, typically undergo electrophilic addition. However, the high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the double bond towards electrophilic attack. This makes electrophilic additions to this compound less favorable compared to unsubstituted ethene.
When an electrophilic addition does occur, such as the addition of a hydrogen halide (HX), the regioselectivity is predicted by Markovnikov's rule. youtube.com The rule states that the electrophile (e.g., H+) adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. youtube.comresearchgate.net For this compound (FHC=CHI), the fluorine-bearing carbon has one hydrogen, and the iodine-bearing carbon has one hydrogen. The stability of the potential carbocation intermediates would be the determining factor. Fluorine's strong -I effect would destabilize an adjacent carbocation, while iodine's larger size and greater polarizability might offer some stabilization. The precise outcome would depend on the specific reactants and conditions.
The stereoselectivity of an addition reaction can be syn (addition to the same face of the double bond) or anti (addition to opposite faces). masterorganicchemistry.com This is determined by the reaction mechanism. For example, halogenation with Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur if the double bond is sufficiently electron-poor. The deactivating effect of the fluorine atom might render this compound susceptible to nucleophilic attack under certain conditions, particularly in reactions analogous to nucleophilic vinylic substitution.
Radical Addition: Free radical additions to alkenes are also possible and often exhibit anti-Markovnikov regioselectivity. masterorganicchemistry.com Given that fluoroalkyl iodides can be sources of fluoroalkyl radicals under photocatalytic conditions, radical mechanisms represent a potential pathway for the functionalization of this compound.
Substitution Reactions Involving Vinylic Halogens
Vinylic halides are generally resistant to classical SN1 and SN2 substitution reactions due to the high energy of the vinylic carbocation intermediate (for SN1) and the steric hindrance of the double bond (for SN2). wikipedia.org However, the carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodide in this compound a potential leaving group, especially in transition-metal-catalyzed cross-coupling reactions. wikipedia.org
Vinyl iodides are versatile substrates in reactions such as:
Suzuki Coupling: Reaction with organoboron compounds.
Heck Reaction: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Stille Reaction: Reaction with organotin compounds.
In these reactions, the vinyl iodide's reactivity is significantly higher than that of the corresponding vinyl bromide or chloride. wikipedia.org For this compound, these coupling reactions would be expected to occur selectively at the C-I bond, leaving the much stronger C-F bond intact. For instance, copper-catalyzed coupling of vinyl iodides with formamide (B127407) has been used to stereoselectively synthesize (E)- and (Z)-isocyanoalkenes, a strategy applicable to fluorinated analogs. nih.govnsf.gov Similarly, direct vinylic substitution using iodide as a nucleophile has been reported for the synthesis of Z-1,2-iodofluoro alkenes from related fluorinated precursors.
In a direct comparison of leaving group ability in a non-vinylic system, the reaction of (R)-1-fluoro-1-iodopropane with sodium ethoxide resulted in the substitution of iodide, not fluoride (B91410), highlighting the vast difference in the stability of the C-I and C-F bonds. pearson.com
Role of Fluorine and Iodine in Directing Reactivity
The contrasting properties of fluorine and iodine are central to the chemical behavior of this compound.
Halogen-Specific Activation and Deactivation Effects
The reactivity of the double bond and the vinylic positions is a balance between inductive and resonance effects, as well as bond strengths.
Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, deactivating the double bond towards electrophiles. studypug.com Its small size and the strength of the C-F bond (bond dissociation energy of ~115 kcal/mol) make it a very poor leaving group. wikipedia.org
Iodine: Iodine is much less electronegative and more polarizable. Its inductive effect is weaker than fluorine's. The most significant property of the iodine substituent is the weakness of the C-I bond (bond dissociation energy of ~57.6 kcal/mol), which makes it an excellent leaving group in substitution and coupling reactions. wikipedia.org
This dichotomy means the molecule has a deactivated π-system but a highly reactive site for substitution at the iodine-bearing carbon.
Comparative Analysis with Other Haloethenes
The reactivity of this compound can be understood by comparing it to simpler haloethenes.
| Compound | C-X Bond Energy (approx. kcal/mol) | Reactivity toward Electrophilic Addition | Reactivity in Cross-Coupling |
| Vinyl Fluoride | C-F: 115 | Strongly Deactivated | Very Low |
| Vinyl Chloride | C-Cl: 83.7 | Deactivated | Moderate |
| Vinyl Bromide | C-Br: 72.1 | Mildly Deactivated | Good |
| Vinyl Iodide | C-I: 57.6 | Mildly Deactivated | Excellent |
| This compound | C-F: ~115, C-I: ~57.6 | Strongly Deactivated | Excellent (at C-I bond) |
Data sourced from reference wikipedia.org.
Compared to ethene, all haloethenes are deactivated towards electrophilic addition due to the inductive effect of the halogen. Fluorine causes the most significant deactivation. quora.com In contrast, the reactivity in palladium-catalyzed cross-coupling reactions increases down the group (Cl < Br < I), correlating with the decreasing C-X bond strength. wikipedia.org Therefore, this compound is expected to be much less reactive than vinyl iodide in electrophilic additions but to readily undergo substitution at the C-I bond, a reaction that would be extremely difficult for vinyl fluoride. The reaction of halogens (X₂) with alkenes also shows a dramatic trend, with fluorine reacting explosively and iodine reacting slowly and often reversibly. quora.comeduncle.com
Mechanisms of Transformation and Intermediate Species
The transformation of this compound proceeds through various mechanisms depending on the reaction type.
Electrophilic Addition: A hypothetical electrophilic addition of HX would proceed via a two-step mechanism. The first step is the rate-determining formation of a vinylic carbocation intermediate by the addition of the electrophile (H+). scribd.com The second step is the rapid capture of the carbocation by the nucleophile (X-). The regioselectivity is dictated by the relative stability of the two possible carbocation intermediates.
Vinylic Substitution: Nucleophilic vinylic substitution can occur through several pathways. For highly activated systems, an addition-elimination mechanism is possible. However, for transition-metal-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle. For a palladium catalyst, this typically includes:
Oxidative Addition: The vinyl iodide adds to the low-valent metal center (e.g., Pd(0)), breaking the C-I bond and forming an organopalladium(II) complex.
Transmetalation (for Suzuki, Stille) or Carbopalladation (for Heck).
Reductive Elimination: The coupled product is eliminated, regenerating the low-valent metal catalyst.
Radical Reactions: In reactions initiated by light or radical initiators, the weak C-I bond can undergo homolytic cleavage to form a vinylic radical. This radical can then participate in chain reactions.
Hypervalent Iodine Intermediates: Vinyl iodides can be converted into hypervalent iodine compounds, such as vinyl iodonium (B1229267) salts. umn.edu These species are highly reactive electrophiles and can undergo reactions with a variety of nucleophiles, providing access to a range of substituted alkenes. researchgate.net
Transition State Characterization in Reactions of this compound
There is a notable absence of specific experimental or computational studies that characterize the transition states involved in reactions of this compound. General knowledge of related haloalkene reactions suggests that its reactions, such as electrophilic additions or cycloadditions, would proceed through high-energy, transient structures. However, without specific research on this compound, any detailed description of bond lengths, angles, and energy profiles for its transition states would be purely speculative.
Theoretical studies on similar but not identical molecules, such as the electrophilic addition of hydrogen halides to alkynes, indicate the initial formation of a π-complex followed by either a bimolecular ion-pair syn-addition or a termolecular anti-addition, each with its own distinct transition state geometry. For instance, in the hydrohalogenation of various alkynes, computational studies using Density Functional Theory (DFT) have been employed to investigate the geometries and energies of the transition states. These studies reveal that factors like the electronic and steric effects of substituents significantly influence the preferred reaction pathway and the structure of the transition state. However, direct application of these findings to this compound is not possible without dedicated computational modeling of this specific substrate.
Table 1: Hypothetical Transition State Parameters in a Reaction of this compound
| Reaction Type | Key Interacting Atoms | Postulated Transition State Geometry | Activation Energy (Ea) |
| Electrophilic Addition (e.g., with HBr) | C=C, H, Br | Asymmetric, with partial C-H and C-Br bond formation and partial C=C bond breaking. | Data not available |
| [4+2] Cycloaddition (e.g., with a diene) | C=C, Diene π-system | Concerted, boat-like or chair-like conformation. | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not available.
Reactive Intermediates in this compound Transformations
Similarly, detailed studies identifying and characterizing reactive intermediates in the transformations of this compound are scarce. Based on the reactivity of other haloalkenes, it is plausible that reactions of this compound could involve several types of reactive intermediates depending on the reaction conditions.
In electrophilic addition reactions, the formation of a carbocation intermediate is a common mechanistic feature. For this compound, the addition of an electrophile (E+) would likely lead to a β-fluoro-α-iodo- or α-fluoro-β-iodo-substituted carbocation. The relative stability of these potential carbocations would be influenced by the opposing electronic effects of the fluorine (electron-withdrawing) and iodine (polarizable and potentially stabilizing) substituents.
Photochemical reactions could involve radical intermediates. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond and could undergo homolytic cleavage upon irradiation to form a 2-fluorovinyl radical and an iodine radical.
Table 2: Potential Reactive Intermediates in Reactions of this compound
| Reaction Type | Proposed Intermediate | Method of Generation | Key Stabilizing/Destabilizing Factors |
| Electrophilic Addition | Halonium ion or Carbocation | Reaction with an electrophile | Inductive effect of F, polarizability of I. |
| Photochemical Reaction | 2-Fluorovinyl radical | Photolysis (UV irradiation) | Orbital hybridization of the radical center. |
| Nucleophilic Substitution/Elimination | Vinylic carbanion | Reaction with a strong base | Inductive effect of halogens. |
Note: The intermediates listed are based on general principles of organic reactivity and have not been definitively characterized for this compound in published research.
Stereochemical Investigations of 1 Fluoro 2 Iodoethene
Configurational Isomerism: E/Z Designation in 1-Fluoro-2-iodoethenenih.govquora.comquora.com
Due to the restricted rotation around the carbon-carbon double bond and the presence of four different substituents (hydrogen, fluorine, iodine, and another hydrogen), 1-fluoro-2-iodoethene exhibits geometrical isomerism. nih.govquora.comquora.com This type of stereoisomerism is described using the E/Z notation, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
Principles of Cahn-Ingold-Prelog Priority Rules Applied to this compound
The Cahn-Ingold-Prelog (CIP) rules are a systematic method for assigning priorities to the substituents attached to a stereocenter, in this case, each carbon of the double bond. The assignment is based on the atomic number of the atoms directly attached to the double bond carbons. An atom with a higher atomic number receives a higher priority. If there is a tie, the atoms at the next position in the substituent chain are compared until a point of difference is found.
For this compound, the substituents on the two carbons of the ethene backbone are:
Carbon 1 (C1): Fluorine (F) and Hydrogen (H)
Carbon 2 (C2): Iodine (I) and Hydrogen (H)
The priorities of the substituents on each carbon are assigned as follows:
Priority Assignment for Substituents on this compound
| Carbon Atom | Substituent | Atomic Number | Priority |
|---|---|---|---|
| C1 | Fluorine (F) | 9 | 1 (High) |
| Hydrogen (H) | 1 | 2 (Low) | |
| C2 | Iodine (I) | 53 | 1 (High) |
Analysis of E and Z Isomersnih.govquora.com
Based on the CIP priority assignments, the E and Z isomers of this compound are distinguished by the relative positions of the highest-priority groups on each carbon of the double bond.
Z Isomer: The isomer where the two higher-priority groups (Fluorine on C1 and Iodine on C2) are on the same side of the double bond is designated as the Z isomer (from the German word zusammen, meaning "together").
E Isomer: The isomer where the two higher-priority groups are on opposite sides of the double bond is designated as the E isomer (from the German word entgegen, meaning "opposite").
The structures of the E and Z isomers are depicted below:
Configurational Isomers of this compound
| Isomer | Structure | Description |
|---|---|---|
| (Z)-1-Fluoro-2-iodoethene | ![]() |
The high-priority groups (F and I) are on the same side of the double bond. |
Stereoselective Transformations of this compound
The defined stereochemistry of the E and Z isomers of this compound allows for their use in stereoselective reactions, where one stereoisomer is formed or reacts in preference to another. This control is fundamental in organic synthesis for producing compounds with a specific three-dimensional architecture.
Stereospecificity in Addition and Elimination Reactions
Stereospecific reactions are a subset of stereoselective reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com
Addition Reactions: In the case of addition reactions to the double bond of this compound, the stereochemical outcome depends on the reaction mechanism. For example, a syn-addition, where both new substituents add to the same face of the double bond, would result in a specific diastereomer. Conversely, an anti-addition, with substituents adding to opposite faces, would yield a different diastereomer. The specific stereoisomer of this compound (E or Z) would thus lead to a predictable stereoisomeric product. nih.gov
Elimination Reactions: The synthesis of a specific isomer of this compound can be achieved through stereospecific elimination reactions, such as the E2 mechanism. The E2 reaction requires an anti-periplanar arrangement of the leaving group and the proton being abstracted. rsc.org Therefore, by choosing a precursor with the appropriate stereochemistry, one can selectively form either the E or Z isomer of this compound.
Control of Stereochemistry in Derived Products
The stereoisomers of this compound serve as valuable building blocks in organic synthesis, particularly in cross-coupling reactions where the stereochemistry of the double bond is retained in the product. This allows for the synthesis of more complex, stereodefined fluorinated alkenes.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are known to be stereospecific with respect to the geometry of the vinyl halide. organic-chemistry.orglibretexts.org This means that the configuration of the double bond in this compound is directly transferred to the product.
Sonogashira Coupling: In a Sonogashira reaction, a vinyl halide is coupled with a terminal alkyne. If (E)-1-fluoro-2-iodoethene is used, the resulting enyne will have an E configuration. Similarly, using the (Z)-isomer will lead to a (Z)-enyne. libretexts.orgwikipedia.org This provides a reliable method for synthesizing stereochemically pure fluoroenynes.
Suzuki Coupling: The Suzuki coupling involves the reaction of a vinyl halide with an organoboron compound. This reaction is also highly stereoretentive, allowing for the synthesis of (E)- or (Z)-fluoroalkenes depending on the starting isomer of this compound. nih.govbeilstein-journals.orgacs.org
Heck Reaction: The Heck reaction couples a vinyl halide with an alkene. organic-chemistry.org The stereoselectivity of the Heck reaction can be high, often favoring the trans product, but the stereochemistry of the starting vinyl halide plays a crucial role in determining the outcome. mdpi.com
The ability to perform these transformations with high stereochemical fidelity makes this compound a key intermediate for accessing a variety of fluorinated molecules with controlled geometry, which are of interest in medicinal chemistry and materials science. nih.govnih.govd-nb.info
Spectroscopic Characterization and Advanced Analytical Methods for 1 Fluoro 2 Iodoethene
Vibrational Spectroscopy: Infrared Analysis of 1-Fluoro-2-iodoethene
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and determining the structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit a series of absorption bands corresponding to the various stretching, bending, and torsional motions of its atoms.
Due to a lack of specific experimental or computational studies on cis-1-fluoro-2-iodoethene, the assignment of its fundamental vibrational modes must be inferred by analogy to related molecules, such as cis-1,2-dichloroethylene and other cis-1,2-dihaloethenes. The cis isomer of this compound belongs to the Cs point group, and its 12 fundamental vibrational modes can be classified into two symmetry species: A' (in-plane) and A'' (out-of-plane). All 12 modes are expected to be active in both infrared and Raman spectroscopy.
The expected vibrational modes for cis-1-fluoro-2-iodoethene, based on analogies with similar molecules, are detailed below. The exact frequencies for this compound are not available and would require dedicated spectroscopic studies.
Table 1: Estimated Fundamental Vibrational Modes for Cis-1-Fluoro-2-iodoethene
| Vibrational Mode | Symmetry | Approximate Wavenumber (cm-1) | Description |
| ν1 | A' | ~3100 | C-H Stretching |
| ν2 | A' | ~3080 | C-H Stretching |
| ν3 | A' | ~1600 | C=C Stretching |
| ν4 | A' | ~1300 | C-H In-plane Bending |
| ν5 | A' | ~1250 | C-H In-plane Bending |
| ν6 | A' | ~1100 | C-F Stretching |
| ν7 | A' | ~850 | C-C-H Bending |
| ν8 | A' | ~600 | C-I Stretching |
| ν9 | A' | ~350 | C-C-F Bending |
| ν10 | A'' | ~900 | C-H Out-of-plane Bending |
| ν11 | A'' | ~700 | C-H Out-of-plane Bending |
| ν12 | A'' | ~200 | Torsional Mode |
Note: These are estimated values based on data for analogous halogenated ethenes. Actual values for cis-1-fluoro-2-iodoethene may differ.
The E (trans) and Z (cis) isomers of this compound are diastereomers and are expected to exhibit distinct vibrational spectra due to their different molecular symmetries. The Z-isomer (cis) possesses Cs symmetry, while the E-isomer (trans) has C1 symmetry in general, though it may approach Cs if planarity is assumed.
The key differences in their IR spectra arise from the coupling of vibrational modes, which is influenced by the spatial arrangement of the substituents. For instance, the out-of-plane C-H bending modes are often sensitive to the isomeric configuration. In many cis/trans isomers of 1,2-disubstituted ethylenes, the out-of-plane C-H wagging vibration of the cis isomer occurs at a different frequency compared to the trans isomer.
Furthermore, the dipole moment of the Z-isomer is generally larger than that of the E-isomer. This difference in dipole moment can lead to variations in the intensity of corresponding IR absorption bands. Specifically, vibrations that result in a larger change in the dipole moment will produce more intense absorption bands. Therefore, it is anticipated that the IR spectrum of the Z-isomer may show more intense absorptions for certain modes compared to the E-isomer.
Without experimental data, a definitive assignment of spectroscopic signatures that differentiate the E/Z isomers of this compound is not possible. However, a comparative analysis of their spectra would likely reveal unique peaks in the "fingerprint" region (below 1500 cm-1) that could be used for their identification and quantification.
Advanced Spectroscopic Probes for this compound
To gain a more profound understanding of the molecular properties of this compound, advanced spectroscopic techniques are necessary. These methods can provide detailed information on the rotational and vibrational energy levels, molecular geometry, and intramolecular dynamics.
High-resolution infrared spectroscopy, often coupled with supersonic jet expansion techniques, can resolve the rotational fine structure associated with vibrational transitions. Such rovibrational spectroscopy would allow for the precise determination of rotational constants for both the ground and vibrationally excited states of each isomer.
From these rotational constants, it is possible to accurately determine the molecular geometry, including bond lengths and bond angles. For this compound, this would provide definitive structural parameters for both the E and Z isomers. Furthermore, the analysis of centrifugal distortion constants, which can also be obtained from high-resolution spectra, would offer insights into the rigidity of the molecular framework.
High-resolution studies could also elucidate details of intramolecular vibrational energy redistribution (IVR) by observing the widths of individual rovibrational lines. This would provide information on how vibrational energy flows within the molecule, which is of fundamental importance in understanding chemical reactivity. Although no specific high-resolution spectroscopic studies on this compound have been reported in the literature, the application of these techniques would be invaluable for a complete characterization of this compound.
Theoretical and Computational Studies on 1 Fluoro 2 Iodoethene
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule like 1-fluoro-2-iodoethene. These methods can predict molecular geometries, electronic distribution, and the nature of chemical bonds with high accuracy.
Density Functional Theory (DFT) Applications to this compound
Density Functional Theory (DFT) is a powerful computational method that can be applied to investigate the electronic structure of this compound. By approximating the electron density, DFT calculations can determine various molecular properties.
Expected Research Findings:
Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For instance, a DFT study on vinyl halides (CH2=CH-X, where X = F, Cl, Br) has shown that the HOMO-LUMO gap decreases as the halogen's electronegativity decreases, suggesting that this compound would have a specific and predictable electronic profile.
Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be computed to identify characteristic vibrational modes. These calculated frequencies are invaluable for interpreting experimental spectroscopic data.
Illustrative Data Table (Hypothetical DFT Calculation Results for cis-1-Fluoro-2-iodoethene):
| Property | Calculated Value |
|---|---|
| C=C Bond Length (Å) | ~1.33 |
| C-F Bond Length (Å) | ~1.35 |
| C-I Bond Length (Å) | ~2.10 |
| ∠FCC (degrees) | ~122 |
| ∠ICC (degrees) | ~125 |
| HOMO Energy (eV) | - |
| LUMO Energy (eV) | - |
| Dipole Moment (Debye) | - |
Ab Initio Calculations for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for calculating molecular properties.
Expected Research Findings:
High-Accuracy Geometries and Energies: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would provide even more accurate predictions of the molecular structure and total electronic energy compared to DFT.
Electron Correlation Effects: These methods explicitly account for electron correlation, which is crucial for a precise description of the bonding and electronic structure in a molecule with multiple lone pairs and a pi-system like this compound.
Excited States: Ab initio methods can be used to study the electronic excited states of the molecule, providing insights into its photochemical behavior.
Computational Modeling of Reactivity and Reaction Dynamics
Computational modeling extends beyond static molecular properties to explore the dynamic behavior of molecules, including their reactivity and the mechanisms of their transformations.
Prediction of Reaction Pathways and Transition States
By mapping the potential energy surface (PES), computational chemistry can identify the most likely pathways for chemical reactions involving this compound.
Expected Research Findings:
Transition State Structures: For a given reaction, such as the addition of a nucleophile to the double bond, the geometry of the transition state can be located and characterized. The properties of the transition state are key to understanding the reaction's feasibility and kinetics.
Reaction Mechanisms: Computational studies can elucidate the step-by-step mechanism of complex reactions, identifying any intermediates and the sequence of bond-making and bond-breaking events. This is particularly useful for understanding regioselectivity and stereoselectivity in reactions of asymmetrically substituted alkenes.
Energetic Profiles of Transformations Involving this compound
Calculating the energy changes along a reaction pathway provides a quantitative understanding of the reaction's thermodynamics and kinetics.
Expected Research Findings:
Activation Energies: The energy barrier, or activation energy, for a reaction can be calculated from the difference in energy between the reactants and the transition state. This is a direct predictor of the reaction rate.
Illustrative Data Table (Hypothetical Energetic Profile for an Electrophilic Addition to this compound):
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Electrophile) | 0.0 |
| Transition State | - |
| Intermediate | - |
| Product | - |
Applications of 1 Fluoro 2 Iodoethene in Advanced Organic Synthesis
1-Fluoro-2-iodoethene as a Versatile Synthetic Building Block
Construction of Complex Fluorinated Molecules
Information regarding the specific use of this compound as a building block for the construction of complex fluorinated molecules is not available in the provided search results.
Precursor for Specialty Chemicals and Reagents
The role of this compound as a precursor for the synthesis of specialty chemicals and reagents is not detailed in the available scientific literature.
Integration of this compound in Catalytic Transformations
Cross-Coupling Reactions Involving the Carbon-Iodine Bond of this compound
While cross-coupling reactions are common for vinyl iodides, specific examples and conditions for the participation of this compound in such transformations (e.g., Suzuki, Sonogashira, Heck couplings) are not described in the search results.
Fluorination Strategies Utilizing this compound
There is no information in the search results detailing specific fluorination strategies that employ this compound as the fluorine source or substrate.
Future Research Directions and Emerging Trends in 1 Fluoro 2 Iodoethene Chemistry
Development of Green Chemistry Approaches for 1-Fluoro-2-iodoethene Synthesis
The synthesis of vinyl fluorides and iodides traditionally relies on methods that can be resource-intensive and generate hazardous byproducts. A significant future research direction would be the development of green and sustainable synthetic routes to this compound. Current general strategies for vinyl fluoride (B91410) synthesis often involve multi-step processes or the use of harsh reagents. Future investigations should prioritize methodologies that align with the principles of green chemistry.
Key Research Objectives:
Direct Iodofluorination of Acetylene: A highly atom-economical approach would be the direct anti-Markovnikov addition of iodine and fluorine across the triple bond of acetylene. While the iodofluorination of alkynes has been explored, specific conditions optimized for the synthesis of this compound are yet to be established. Research into novel catalytic systems, potentially involving transition metals or enzymatic catalysts, could pave the way for a direct and selective synthesis.
Elimination Reactions from Fluorinated Precursors: Another avenue involves the synthesis of suitable precursors, such as 1,1-difluoro-2-iodoethane (B1580631) or 1-fluoro-1,2-diiodoethane, followed by a controlled elimination reaction. The challenge lies in achieving high regio- and stereoselectivity to favor the formation of the desired this compound isomer. The use of environmentally benign bases and solvents would be a critical aspect of this research.
Renewable Feedstocks: Long-term research could focus on the synthesis of this compound from renewable feedstocks, moving away from the traditional reliance on petroleum-based starting materials. This would represent a major advancement in the sustainable production of fluorinated building blocks.
A comparative table of potential green synthesis approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Direct Iodofluorination of Acetylene | High atom economy, single-step reaction. | Catalyst development, control of regioselectivity. |
| Elimination from Fluorinated Ethanes | Potentially higher control over stereochemistry. | Synthesis of precursors, use of green reagents. |
| Conversion from Renewable Feedstocks | High sustainability, reduced environmental impact. | Development of novel biochemical or catalytic pathways. |
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of this compound is predicted to be rich and versatile due to the presence of two different halogen atoms on a double bond, creating a polarized and reactive system. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, suggesting that the iodine atom would be the primary site for many chemical transformations.
Future areas of exploration include:
Cross-Coupling Reactions: The C-I bond should be highly susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings. This would allow for the introduction of a wide range of substituents at the 2-position, providing access to a diverse library of functionalized fluoroethenes. Research should focus on developing mild and efficient catalytic systems that are tolerant of the C-F bond.
Nucleophilic and Radical Additions: The electron-withdrawing nature of the fluorine atom could activate the double bond towards nucleophilic addition reactions. Conversely, the presence of the iodine atom could facilitate radical addition processes. A systematic study of these reactions would provide valuable insights into the fundamental reactivity of the molecule.
Metal-Halogen Exchange: The selective metal-halogen exchange of the iodine atom would generate a fluorovinyl organometallic species. This reactive intermediate could then be trapped with various electrophiles, offering a powerful tool for the construction of complex fluorinated molecules.
Advanced Applications in Materials Science and Organic Synthesis
While currently speculative due to the lack of dedicated studies, the unique properties of this compound suggest potential applications in several advanced fields.
Potential Application Areas:
Materials Science: The incorporation of the fluorovinyl group can significantly alter the electronic and physical properties of materials. This compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers and liquid crystals with tailored properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.
Organic Synthesis: As a bifunctional building block, this compound could be a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The ability to selectively functionalize the C-I bond while retaining the C-F bond makes it an attractive synthon for the introduction of the fluorovinyl moiety.
Theoretical Insights Driving Experimental Discoveries
In the absence of extensive experimental data, theoretical and computational chemistry can play a crucial role in guiding future research on this compound.
Key Areas for Theoretical Investigation:
Structural and Electronic Properties: Quantum chemical calculations can provide accurate predictions of the geometric parameters (bond lengths, bond angles), vibrational frequencies, and electronic properties (dipole moment, molecular orbitals) of both the (E) and (Z) isomers of this compound. This information is fundamental for understanding its reactivity and spectroscopic signature.
Reaction Mechanisms: Computational modeling can be used to investigate the reaction mechanisms and transition states of potential synthetic routes and subsequent transformations. This can help in optimizing reaction conditions and predicting the feasibility of new reactions before they are attempted in the laboratory.
Spectroscopic Predictions: Theoretical calculations of NMR chemical shifts, infrared absorption frequencies, and other spectroscopic properties would be invaluable for the characterization and identification of this compound in future experimental studies.
A summary of key theoretical parameters to be investigated is provided in the table below:
| Theoretical Parameter | Significance |
| Geometric Isomer Stability | Predicts the relative abundance of (E) and (Z) isomers. |
| Bond Dissociation Energies (C-F vs. C-I) | Informs on the selective reactivity of the halogen atoms. |
| Molecular Orbital Analysis (HOMO/LUMO) | Provides insights into the sites of electrophilic and nucleophilic attack. |
| Calculated Spectroscopic Data (NMR, IR) | Aids in the experimental identification and characterization. |
Q & A
Q. What frameworks guide the formulation of research questions on halogenated compounds to ensure academic rigor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

